2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride
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Overview
Description
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride is a complex organic compound with a unique structure that combines a pyridine ring with a phenethyl group and a diethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(Diethylamino)ethanol with a suitable phenethyl halide under basic conditions to form the diethylaminoethoxyphenethyl intermediate. This intermediate is then reacted with a pyridine derivative to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethoxy side chain allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar functional groups but lacking the pyridine and phenethyl components.
Phenethylamine: Shares the phenethyl structure but lacks the diethylaminoethoxy and pyridine components.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride is unique due to its combination of a pyridine ring, phenethyl group, and diethylaminoethoxy side chain. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
95423-89-5 |
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Molecular Formula |
C19H28Cl2N2O |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenyl-1-pyridin-2-ylethoxy)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-3-21(4-2)14-15-22-19(18-12-8-9-13-20-18)16-17-10-6-5-7-11-17;;/h5-13,19H,3-4,14-16H2,1-2H3;2*1H |
InChI Key |
KSHBAXVATITQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(CC1=CC=CC=C1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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